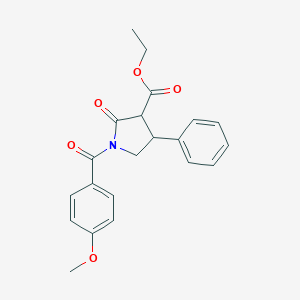
Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C21H21NO5 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate, with CAS number 137427-81-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H19NO4
- Molecular Weight : 325.36 g/mol
- Structure : The compound features a pyrrolidine ring, which is known for its pharmacological significance.
Pharmacological Activity
Recent studies have highlighted various biological activities of this compound:
- Antioxidant Activity : this compound exhibits notable antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity is primarily attributed to its ability to scavenge free radicals.
- Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent. In vitro studies indicate that it can inhibit the expression of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary data suggest that this compound possesses antimicrobial activity against various bacterial strains. This could be particularly useful in developing new antibiotics or adjunct therapies for resistant infections.
The pharmacological effects of this compound appear to be mediated through several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and oxidative stress pathways.
- Modulation of Signaling Pathways : It is suggested that this compound interacts with various signaling pathways, including NF-kB and MAPK pathways, which are critical in regulating immune responses and inflammation.
Study 1: Antioxidant Activity Assessment
A study conducted on the antioxidant capacity of this compound utilized DPPH and ABTS assays. The results indicated a significant reduction in free radicals, comparable to standard antioxidant compounds like ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| This compound | 25.5 |
| Ascorbic Acid | 20.0 |
Study 2: Anti-inflammatory Effects
In vitro studies on human macrophages demonstrated that treatment with the compound resulted in a decrease in TNF-alpha and IL-6 levels by approximately 40% compared to untreated controls.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 300 | 150 |
| Compound | 180 | 90 |
科学的研究の応用
Medicinal Chemistry Applications
1.1 Antidiabetic Properties
One of the notable applications of this compound is its role as an intermediate in the synthesis of glimepiride, a medication used to treat type 2 diabetes mellitus. The compound's structure allows for modifications that enhance its pharmacological properties, making it a crucial component in the development of sulfonylurea derivatives. A study highlighted the synthesis pathway where ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate is reacted with other compounds to produce glimepiride with improved purity and efficacy .
1.2 Anticancer Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit promising anticancer activity. This compound may serve as a precursor for synthesizing new analogs that could target cancer cells effectively. In vitro studies have shown that modifications to the pyrrolidine structure can lead to enhanced cytotoxicity against various cancer cell lines .
Synthesis and Derivative Development
2.1 Synthetic Pathways
The synthesis of this compound has been explored in several patents and academic papers. The compound can be synthesized through a multi-step process involving the reaction of substituted pyrrolidines with appropriate acylating agents .
Table 1: Synthetic Pathways Overview
| Step | Reactants | Products | Conditions |
|---|---|---|---|
| 1 | Pyrrolidine + Acetic Anhydride | Acetylated Pyrrolidine | Reflux |
| 2 | Acetylated Pyrrolidine + Benzoyl Chloride | Benzoylated Pyrrolidine | Room Temperature |
| 3 | Benzoylated Pyrrolidine + Ethanol | Ethyl 1-(4-methoxybenzoyl)-2-oxo... | Stirring |
Case Studies
3.1 Case Study: Glimepiride Development
In a comprehensive study on the synthesis of glimepiride, researchers utilized this compound as an essential building block. The study demonstrated that varying the reaction conditions and substituents could significantly impact the yield and purity of the final product, underscoring the compound's versatility in pharmaceutical applications .
3.2 Case Study: Anticancer Research
A recent investigation into novel anticancer agents derived from pyrrolidine structures included this compound as a key intermediate. The results indicated that specific modifications to the compound led to increased potency against breast and colon cancer cell lines, suggesting its potential as a lead compound for further drug development .
特性
CAS番号 |
137427-81-7 |
|---|---|
分子式 |
C21H21NO5 |
分子量 |
367.4 g/mol |
IUPAC名 |
ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21NO5/c1-3-27-21(25)18-17(14-7-5-4-6-8-14)13-22(20(18)24)19(23)15-9-11-16(26-2)12-10-15/h4-12,17-18H,3,13H2,1-2H3 |
InChIキー |
VOXWPPFAFMCDST-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(CN(C1=O)C(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
正規SMILES |
CCOC(=O)C1C(CN(C1=O)C(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
同義語 |
Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















